

Application Notes: Biotin-16-UTP for Northern Blot Analysis

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Compound of Interest

Compound Name: Biotin-16-UTP

Cat. No.: B12403851

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Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size characterization of specific RNA molecules within a complex sample.[1] While historically reliant on hazardous radioactive probes, non-radioactive methods have become the standard due to improved safety, probe stability, and comparable sensitivity.[2] Among these, the use of biotin-labeled probes offers a robust and sensitive alternative.[3][4] This protocol details the use of **Biotin-16-UTP** for the generation of biotinylated RNA probes via in vitro transcription and their subsequent application in a chemiluminescent Northern blot analysis.[5]

Biotin-16-UTP is an analog of uridine triphosphate with a biotin molecule attached via a 16-atom linker arm. This linker facilitates the efficient incorporation of the modified nucleotide into an RNA transcript by RNA polymerases (such as T7, SP6, or T3) during in vitro transcription. The resulting biotinylated RNA probe can then be hybridized to a target RNA immobilized on a membrane. Detection is achieved through the high-affinity interaction between biotin and streptavidin, which is typically conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). The addition of a chemiluminescent substrate allows for the generation of a light signal that can be captured on X-ray film or with a digital imaging system. This method, often referred to as Chemi-Northern, is highly sensitive, capable of detecting attomole to femtogram amounts of RNA, and provides a high signal-to-noise ratio.

Principle of the Method

The **Biotin-16-UTP**-based Northern blot protocol involves a series of sequential steps:

- **Biotinylated Probe Synthesis:** An antisense RNA probe is synthesized in vitro using a DNA template containing a T7, SP6, or T3 promoter. During this transcription reaction, **Biotin-16-UTP** is incorporated into the growing RNA chain.
- **RNA Sample Preparation and Electrophoresis:** Total RNA or mRNA is extracted from the biological sample and separated by size using denaturing agarose gel electrophoresis.
- **Blotting:** The size-separated RNA is transferred from the gel to a positively charged nylon membrane.
- **Hybridization:** The membrane is incubated with the biotinylated RNA probe, which anneals to its complementary target RNA sequence.
- **Detection:** The hybridized probe is detected by incubating the membrane with a streptavidin-HRP conjugate, followed by a chemiluminescent substrate. The resulting light emission is captured to visualize the target RNA.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the **Biotin-16-UTP** Northern blot protocol.

Table 1: In Vitro Transcription Reaction for Biotinylated Probe Synthesis

Component	Recommended Concentration/Ratio	Purpose
DNA Template	0.5 - 1.0 µg	Template for RNA probe synthesis.
ATP, GTP, CTP	1 mM each	Ribonucleotides for RNA synthesis.
UTP	0.65 mM	Unlabeled ribonucleotide.
Biotin-16-UTP	0.35 mM	Biotin-labeled ribonucleotide for probe labeling.
Biotin-16-UTP:UTP Ratio	1:2 to 1:3 (35% substitution)	Optimal balance between labeling efficiency and reaction yield.
T7/SP6/T3 RNA Polymerase	Varies by manufacturer	Enzyme for catalyzing RNA synthesis.
Incubation Time	30 min to 4 hours	Duration of the in vitro transcription reaction.
Incubation Temperature	37°C	Optimal temperature for RNA polymerase activity.
Expected Yield	~10 µg of labeled RNA per 1 µg of template DNA	Varies depending on template length and purity.

Table 2: Detection Sensitivity and Reagent Concentrations

Parameter	Value/Concentration	Notes
Probe Concentration for Hybridization	50 - 500 ng/mL	Optimal concentration may need to be determined empirically.
Sensitivity	Attomole to femtogram levels of RNA	Can detect as little as 100 femtograms of nucleic acid.
Streptavidin-HRP Conjugate Dilution	1:10,000 to 1:30,000	Dilution factor for the enzyme conjugate.
Total RNA Loading per Lane	1 - 20 µg	Amount of total RNA to be loaded on the gel.
Film Exposure Time	30 seconds to 10 minutes	Varies based on signal intensity.

Experimental Protocols

Protocol 1: Biotin-16-UTP RNA Probe Synthesis by In Vitro Transcription

This protocol describes the synthesis of a biotinylated RNA probe using an in vitro transcription kit.

Materials:

- Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5 - 1 µg)
- HighYield T7 Biotin16 RNA Labeling Kit (or equivalent)
- Nuclease-free water
- Nuclease-free microcentrifuge tubes

Procedure:

- Thaw all kit components. Keep the RNA Polymerase Mix on ice.

- In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:
 - Nuclease-free water (to a final volume of 20 μ L)
 - 2 μ L 10x Reaction Buffer
 - 2 μ L DTT (100 mM)
 - 2 μ L ATP (10 mM)
 - 2 μ L GTP (10 mM)
 - 2 μ L CTP (10 mM)
 - 1.3 μ L UTP (10 mM)
 - 0.7 μ L **Biotin-16-UTP** (10 mM)
 - X μ L DNA template (0.5 - 1 μ g)
 - 2 μ L T7 RNA Labeling Polymerase Mix
- Mix gently by pipetting and centrifuge briefly.
- Incubate the reaction for 30 minutes to 2 hours at 37°C. For shorter transcripts (<300 nt), the incubation time can be extended up to 4-16 hours.
- (Optional) To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.
- Purify the biotinylated RNA probe using a spin column-based purification kit or by ethanol precipitation.
- Quantify the probe concentration using a spectrophotometer. Biotin does not absorb in the UV spectrum.
- Store the labeled probe in aliquots at -20°C or -80°C. Biotinylated probes are stable for long-term storage.

Protocol 2: Northern Blot Analysis

Materials:

- Total RNA or mRNA samples
- Denaturing agarose gel (1.5% agarose in 1x TBE with formaldehyde)
- RNA Loading Buffer
- Positively charged nylon membrane
- Hybridization buffer (e.g., ULTRAhyb™-Oligo)
- Wash buffers (low and high stringency)
- Blocking buffer
- Streptavidin-HRP conjugate
- Chemiluminescent substrate
- X-ray film or digital imaging system

Procedure:

A. RNA Electrophoresis and Transfer

- Prepare a 1.5% denaturing agarose gel in 1X TBE buffer.
- Denature RNA samples by heating at 65°C for 5 minutes in RNA loading buffer, then immediately place on ice.
- Load the samples onto the gel and run at 100V until the dye front nears the bottom.
- Transfer the RNA from the gel to a positively charged nylon membrane overnight using capillary transfer with 20x SSC.
- UV cross-link the RNA to the membrane (120 mJ/cm²).

B. Hybridization

- Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 42°C in a hybridization oven.
- Denature the biotinylated RNA probe by heating at 98°C for 5 minutes, followed by immediate chilling on ice.
- Add the denatured probe to fresh, pre-warmed hybridization buffer (at a final concentration of 50-500 ng/mL) and add it to the membrane.
- Hybridize overnight (6-24 hours) at 42°C with gentle agitation.

C. Washing

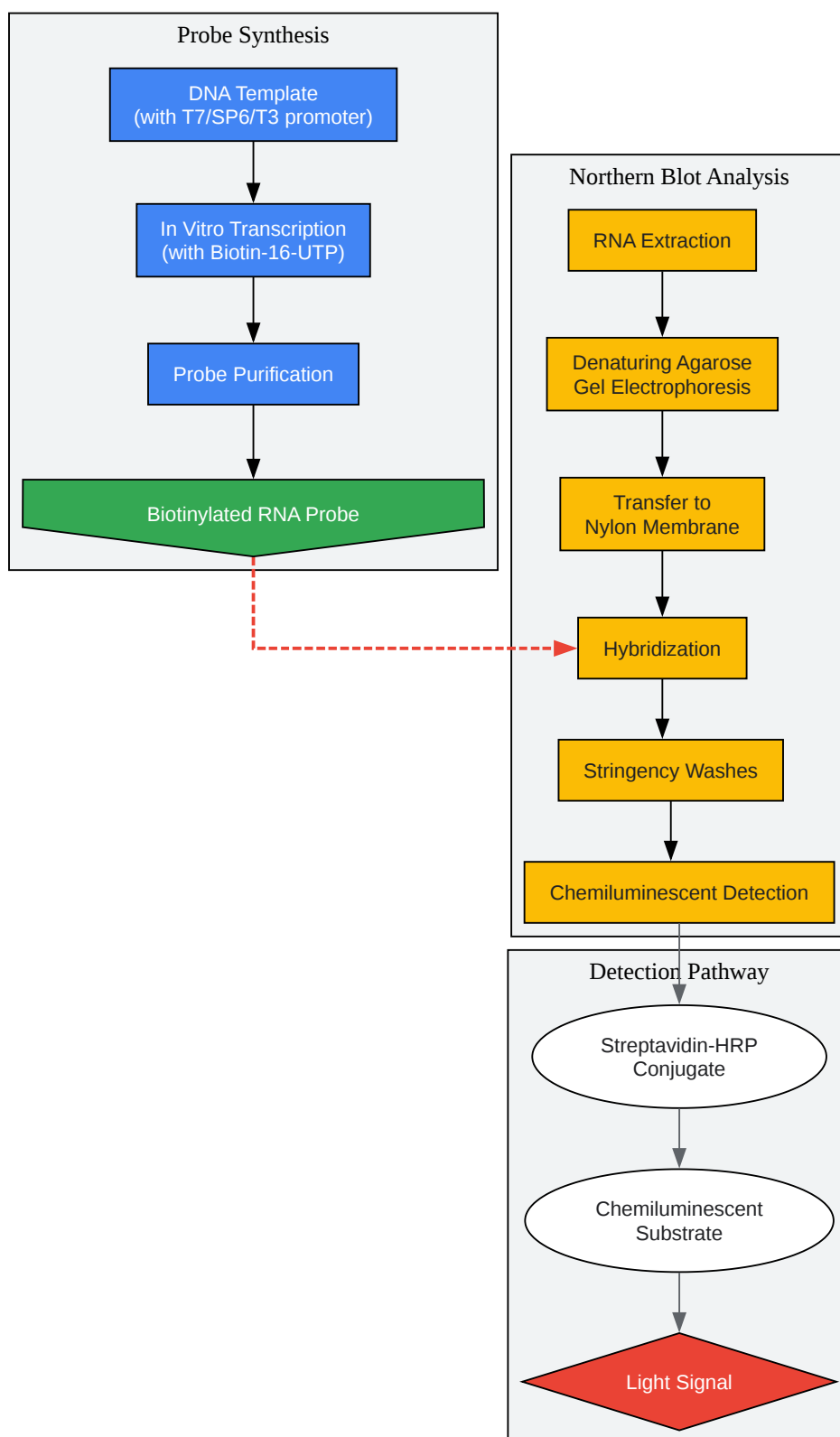
- Remove the hybridization solution (can be saved and reused).
- Wash the membrane twice with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) for 15 minutes each at 42°C.
- Wash the membrane twice with a high stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS) for 15 minutes each at 42°C or 50°C.

D. Chemiluminescent Detection

- Wash the membrane in a blocking buffer for 30 minutes at room temperature.
- Incubate the membrane for 30 minutes in the blocking buffer containing streptavidin-HRP conjugate (diluted 1:10,000 to 1:30,000).
- Wash the membrane three times for 15 minutes each in a wash buffer (e.g., 1x PBST).
- Equilibrate the membrane in a substrate equilibration buffer for 5 minutes.
- Incubate the membrane with the chemiluminescent working solution for 5 minutes in the dark.

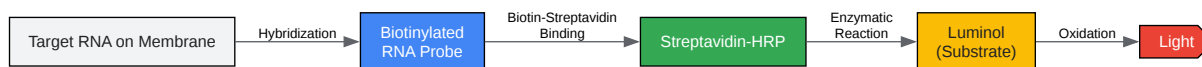
- Remove excess substrate and expose the membrane to X-ray film or a digital imaging system for 30 seconds to 10 minutes.

Diagrams



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Caption: Experimental workflow for Northern blot analysis using **Biotin-16-UTP**.



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Caption: Principle of chemiluminescent detection in **Biotin-16-UTP** Northern blotting.

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References

- 1. Chemi-Northern: a versatile chemiluminescent northern blot method for analysis and quantitation of RNA molecules - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Northern Blot probes (non-radioactive) - Jena Bioscience [[jenabioscience.com](https://www.jenabioscience.com/)]
- 3. A New Biotin Labeling and High-Molecular-Weight RNA Northern Method and Its Application in Viral RNA Detection - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 5. HighYield T7 Biotin16 RNA Labeling Kit (UTP-based), Northern Blot probes (non-radioactive) - Jena Bioscience [[jenabioscience.com](https://www.jenabioscience.com/)]
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